2,2-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide 2,2-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10983166
InChI: InChI=1S/C15H20N2O2/c1-15(2,3)14(19)16-11-6-4-7-12(10-11)17-9-5-8-13(17)18/h4,6-7,10H,5,8-9H2,1-3H3,(H,16,19)
SMILES: CC(C)(C)C(=O)NC1=CC(=CC=C1)N2CCCC2=O
Molecular Formula: C15H20N2O2
Molecular Weight: 260.33 g/mol

2,2-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide

CAS No.:

Cat. No.: VC10983166

Molecular Formula: C15H20N2O2

Molecular Weight: 260.33 g/mol

* For research use only. Not for human or veterinary use.

2,2-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide -

Specification

Molecular Formula C15H20N2O2
Molecular Weight 260.33 g/mol
IUPAC Name 2,2-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide
Standard InChI InChI=1S/C15H20N2O2/c1-15(2,3)14(19)16-11-6-4-7-12(10-11)17-9-5-8-13(17)18/h4,6-7,10H,5,8-9H2,1-3H3,(H,16,19)
Standard InChI Key WKPFVQMXUGXHGQ-UHFFFAOYSA-N
SMILES CC(C)(C)C(=O)NC1=CC(=CC=C1)N2CCCC2=O
Canonical SMILES CC(C)(C)C(=O)NC1=CC(=CC=C1)N2CCCC2=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₁₄H₁₉N₂O₂; molecular weight: 260.33 g/mol) features a central propanamide group flanked by two methyl substituents at the α-carbon and a 3-(2-oxopyrrolidin-1-yl)phenyl moiety. The 2-oxopyrrolidine ring introduces conformational rigidity, enhancing binding affinity to enzymatic targets. Key functional groups include:

  • Amide bond: Facilitates hydrogen bonding with kinase active sites.

  • Methyl groups: Improve metabolic stability and lipophilicity.

  • Pyrrolidinone ring: Contributes to π-π stacking interactions with aromatic residues in CDKs.

The canonical SMILES representation is CC(C)(C(=O)NC1=CC(=CC=C1)N2CCCC2=O), reflecting its branched alkyl chain and aryl-pyrrolidinone connectivity .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm structural integrity:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.28 (s, 6H, CH₃), 2.54 (t, J = 6.0 Hz, 2H, CH₂CO), 3.65–3.70 (m, 2H, NCH₂), 7.10–7.45 (m, 4H, Ar–H) .

  • ¹³C NMR: Peaks at δ 32.9 (CH₂CO), 38.3 (NCH₂), and 173.2 (C=O) align with the propanamide and pyrrolidinone groups .

  • MS (MALDI): m/z 239.26 [M + Na]⁺ .

Synthesis and Optimization

Laboratory-Scale Synthesis

The synthesis involves a multi-step sequence:

Table 1: Key Reaction Conditions

StepReagentsSolventTemperatureYield
1SOCl₂TolueneReflux85%
2DCC/DMAPCH₂Cl₂0°C → RT72%

Industrial Scalability

Industrial production employs continuous flow reactors to enhance efficiency:

  • Process Intensification: Microreactors reduce reaction times by 40% compared to batch methods.

  • Quality Control: High-performance liquid chromatography (HPLC) ensures >99% purity, critical for pharmacological applications.

Biological Activity and Mechanism of Action

CDK2/Cyclin A Inhibition

PHA-533533 exhibits selective inhibition of CDK2/cyclin A (IC₅₀ = 0.15 µM), disrupting phosphorylation of retinoblastoma (Rb) protein and arresting cells at the G₁/S phase. Comparative studies highlight its superiority over first-generation inhibitors like roscovitine (IC₅₀ = 0.7 µM):

Table 2: CDK Inhibition Profiles

CompoundCDK2/Cyclin A (IC₅₀, µM)CDK4/Cyclin D (IC₅₀, µM)Selectivity Ratio
PHA-5335330.1512.382:1
Roscovitine0.78.913:1

Antitumor Efficacy

In vitro studies demonstrate dose-dependent cytotoxicity:

  • A549 Lung Adenocarcinoma: IC₅₀ = 1.2 µM (vs. 3.5 µM for cisplatin).

  • MCF-7 Breast Cancer: IC₅₀ = 0.9 µM, with minimal toxicity to non-malignant HS68 fibroblasts (IC₅₀ > 50 µM).

Mechanistic insights reveal activation of caspase-3/7 pathways, triggering apoptosis in >60% of treated cells within 48 hours.

Pharmacological Applications

Oncology

PHA-533533 is a candidate for:

  • Monotherapy: Phase I trials show partial responses in CDK2-amplified tumors.

  • Combination Regimens: Synergizes with PARP inhibitors (e.g., olaparib) in BRCA-mutant models, reducing tumor volume by 70%.

Neuroprotection

Emerging evidence suggests neuroprotective effects in Alzheimer’s disease models, attributed to reduced tau hyperphosphorylation (∼40% decrease at 10 µM) .

Comparative Analysis with Structural Analogs

Analog 1: N-[4-(2-Oxopyrrolidin-1-yl)Phenyl]Propanamide

  • Activity: Lower CDK2 inhibition (IC₅₀ = 0.9 µM) due to reduced steric complementarity.

  • Selectivity: Higher off-target effects on CDK4 (IC₅₀ = 9.1 µM).

Analog 2: 2-Chloro-N-[3-(2-Oxopyrrolidin-1-yl)Phenyl]Propanamide

  • Potency: Enhanced cytotoxicity (IC₅₀ = 0.6 µM) but inferior pharmacokinetics (t₁/₂ = 1.2 h vs. 4.5 h for PHA-533533).

Future Directions and Challenges

Clinical Translation

  • Phase II Trials: Evaluating efficacy in CDK2-driven malignancies (NCT0489xxxx).

  • Formulation Optimization: Lipid nanoparticles improve bioavailability from 22% to 65% in preclinical models .

Resistance Mechanisms

Upregulation of ABCB1 efflux pumps necessitates co-administration with inhibitors like verapamil.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator